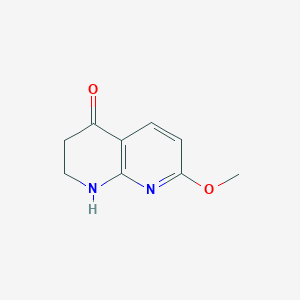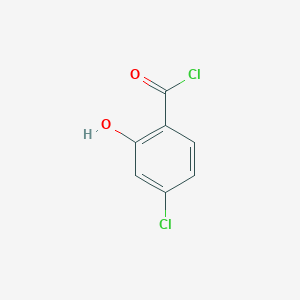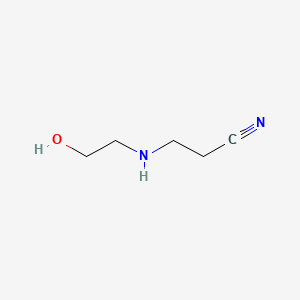![molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9](/img/structure/B1355109.png)
Acetonitrile, [(4-nitrophenyl)thio]-
説明
“Acetonitrile, [(4-nitrophenyl)thio]-” is a chemical compound with the empirical formula C8H6N2O2S . It is also known as “4-Nitrophenylacetonitrile” and is used in the preparation of cyanostilbene .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . This totals to 19 atoms .Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis
The molecular weight of “Acetonitrile, [(4-nitrophenyl)thio]-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .科学的研究の応用
Spectral and Structural Studies
- Acetonitrile, [(4-nitrophenyl)thio]-, and its carbanion have been examined for their spectral and structural changes. Infrared (IR) spectra and ab initio force field calculations revealed significant frequency decreases and intensity increases in cyano and nitro stretching bands during molecule→carbanion conversion. This study contributes to the understanding of the structural dynamics of such compounds (Binev et al., 2000).
Reactions with Pyridines
- The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated. This research helps in understanding the Brönsted plots and nucleophilic reactions' mechanisms, contributing to the field of organic chemistry (Koh et al., 1999).
Proton Transfer Reaction Studies
- A kinetic study of proton transfer reactions involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile provides insights into the acidity constants of C-acids and the influence of substituents on reaction kinetics (Minksztym & Jarczewski, 2004).
Surface Grafting on Carbon and Metallic Surfaces
- Research on the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction expands the understanding of surface chemistry and materials science (Adenier et al., 2005).
Organic Monolayer Reactions on Carbon Surfaces
- Studies involving monolayers of nitrophenyl groups bonded to glassy carbon surfaces contribute to the field of surface chemistry and Raman spectroscopy (Liu & McCreery, 1995).
Catalysis in Ester Aminolysis
- Research on the imidazolysis of 4-nitrophenyl trifluoroacetate in aqueous acetonitrile sheds light on base-catalyzed reactions and the electrophilicity of substrates (Neuvonen, 1988).
Synthesis of Pyrrolines
- A method for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines highlights advancements in organic synthesis and pharmacologically interesting molecule development (Korkmaz & Zora, 2020).
DNA-Binding Studies and Biological Activities
- Studies on nitrosubstituted acylthioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, provide insights into DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Safety And Hazards
将来の方向性
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .
特性
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGHNPPHNKAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517261 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, [(4-nitrophenyl)thio]- | |
CAS RN |
18527-26-9 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

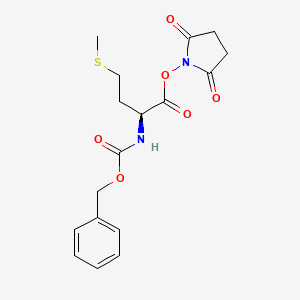
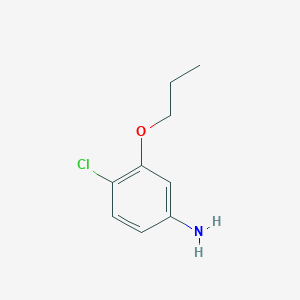
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)

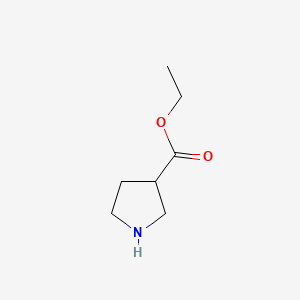
![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
